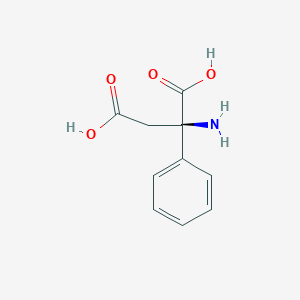

2-Phenyl-L-aspartic acid

Description

Structure

3D Structure

Properties

CAS No. |

60760-07-8 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-phenylbutanedioic acid |

InChI |

InChI=1S/C10H11NO4/c11-10(9(14)15,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13)(H,14,15)/t10-/m1/s1 |

InChI Key |

ZVULHWSIPQXZGU-SNVBAGLBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@](CC(=O)O)(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl L Aspartic Acid and Analogues

Stereoselective Synthesis Approaches

The creation of the specific stereochemistry of 2-Phenyl-L-aspartic acid is crucial for its biological activity. Several advanced synthetic methods have been employed to control the stereochemistry at the chiral centers.

Phosphine-catalyzed cycloaddition reactions have emerged as a powerful tool for the synthesis of various carbocyclic and heterocyclic compounds, including analogues of aspartic acid. researchgate.netntu.edu.sg These reactions, particularly [3+2] cycloadditions, allow for the construction of five-membered rings with high regioselectivity and enantioselectivity. researchgate.net The mechanism of these reactions often involves the initial addition of a phosphine (B1218219) catalyst to an activated alkyne or allene, generating a zwitterionic intermediate that then undergoes cycloaddition with an electron-deficient olefin. rsc.org This methodology has been successfully applied to the synthesis of functionalized cyclopentenes and other cyclic α-amino esters. researchgate.net While not a direct synthesis of 2-Phenyl-L-aspartic acid itself, this approach provides a versatile platform for creating a diverse range of aspartic acid analogues with potential biological activities. rsc.org

Table 1: Examples of Phosphine-Catalyzed Cycloaddition Reactions for Aspartic Acid Analogue Precursors

| Catalyst | Reactants | Product Type | Key Features |

| Triphenylphosphine | 2-arylidene-1,3-indanedione and ethyl 2,3-butadienoate | Functionalized spirocyclic cyclopentenes | High chemical yields and good regioselectivity. researchgate.net |

| Chiral thiourea-phosphine | Morita-Baylis-Hillman (MBH) carbonates and maleimides | Functionalized cyclopentenes | Excellent diastereo- and enantioselectivities. researchgate.net |

| Chiral phosphine (DIPAMP) | 3-alkynoates and electron-deficient olefins | Highly functionalized cyclopentenes | High optical purity in the asymmetric version. ntu.edu.sg |

Grignard reactions offer a classic yet effective method for carbon-carbon bond formation. In the context of 2-Phenyl-L-aspartic acid and its analogues, this approach can be utilized by employing a chiral precursor derived from L-aspartic acid. A notable example involves the synthesis of a chiral β-amino acid derivative through the Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid. researchgate.net This method preserves the stereochemical integrity of the original L-aspartic acid, leading to the formation of the target compound with high enantiopurity. researchgate.net The aspartic acid equivalent is typically synthesized in a multi-step process from L-aspartic acid, and the Grignard reagent is prepared via a Br-Mg exchange reaction. researchgate.net

Biocatalytic methods are increasingly favored for the synthesis of chiral compounds due to their high enantioselectivity and environmentally friendly nature. nih.gov For the synthesis of N-substituted L-aspartic acids, carbon-nitrogen (C-N) lyases, such as aspartate ammonia (B1221849) lyase (DAL) and 3-methylaspartate ammonia lyase (MAL), have been employed. nih.gov These enzymes catalyze the enantioselective hydroamination of fumaric acid and its derivatives. nih.gov

A particularly versatile enzyme is ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which has been shown to accept a broad range of arylalkylamines in the asymmetric hydroamination of fumarate. nih.govrsc.org This allows for the synthesis of various N-arylalkyl-substituted L-aspartic acids with high optical purity and in good isolated yields. nih.gov Reductive amination of α-keto acids is another fundamental pathway for the synthesis of α-amino acids. libretexts.orglibretexts.orgpressbooks.pub While in biological systems this is a primary route for glutamate (B1630785) synthesis, it can be adapted for the synthesis of other amino acids. nih.govnih.gov The process involves the reaction of an α-keto acid with ammonia in the presence of a reducing agent. libretexts.orgpressbooks.pub

Table 2: Biocatalytic Synthesis of N-Arylalkyl-substituted L-Aspartic Acids using EDDS Lyase

| Amine Substrate | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (%) |

| 2-phenylethylamine | 89 | - | >99 |

| 4-phenylbutylamine | 44 | - | >99 |

| Aniline | 91 | 80 | >99 |

| p-fluoroaniline | - | - | >99 |

| p-toluidine | - | - | >99 |

| Data sourced from multiple studies showcasing the broad substrate scope of EDDS lyase. nih.govacs.org |

Chemical Modification and Derivatization Strategies for Research Applications

The functional groups of 2-Phenyl-L-aspartic acid, namely the amino group and the two carboxylic acid groups, provide ample opportunities for chemical modification. These derivatizations are crucial for various research applications, including peptide synthesis and the development of novel bioactive compounds.

N-alkylation of the amino group in 2-Phenyl-L-aspartic acid can lead to the formation of N-alkyl-α-amino acids, which are important building blocks for pharmaceuticals. nih.gov Various methods for N-alkylation have been developed, including reductive amination of aldehydes and ketones. organic-chemistry.orgacs.org Amide bond functionalization involves the reaction of the amino group with a carboxylic acid or its activated derivative to form an amide linkage. This is a fundamental reaction in peptide synthesis. nih.gov The synthesis of poly(ester amide)s (PEAs) using L-aspartic acid and L-phenylalanine has been explored for applications in vascular tissue engineering, demonstrating the utility of amide bond formation in creating functional biomaterials. nih.govresearchgate.net

The two carboxylic acid groups of 2-Phenyl-L-aspartic acid can be esterified to modify the compound's properties or to protect them during other chemical transformations. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this purpose. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.org

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for the amino group of amino acids. wikipedia.org For aspartic acid, the side-chain carboxylic acid is often protected as an ester to prevent side reactions, such as aspartimide formation. iris-biotech.deiris-biotech.de A common protecting group for this purpose is the 2-phenylisopropyl (OPp) ester, which can be cleaved with dilute trifluoroacetic acid. iris-biotech.depeptide.com The use of such bulky ester groups for the side chain minimizes the risk of aspartimide formation during solid-phase peptide synthesis. iris-biotech.de

Table 3: Common Protecting Groups for Aspartic Acid in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Purpose |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | N-terminal amine protection. wikipedia.org |

| 2-phenylisopropyl ester | OPp / O-2-PhiPr | Mild acid (e.g., 1% TFA) | Side-chain carboxyl protection to prevent aspartimide formation. iris-biotech.depeptide.com |

| tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Side-chain carboxyl protection. |

Incorporation into Oligopeptides and Peptidomimetics

The integration of non-proteinogenic amino acids, such as 2-Phenyl-L-aspartic acid, into peptide chains is a key strategy in the development of novel oligopeptides and peptidomimetics with tailored structural and functional properties. The phenyl substituent on the α-carbon of the aspartic acid residue introduces significant steric bulk and hydrophobicity, which can profoundly influence the conformational preferences, proteolytic stability, and biological activity of the resulting peptide. The synthesis of such modified peptides typically employs solid-phase peptide synthesis (SPPS), a robust and versatile methodology that allows for the stepwise assembly of amino acid residues on a solid support.

The incorporation of 2-Phenyl-L-aspartic acid into a growing peptide chain via SPPS necessitates the use of appropriate protecting groups for its functional moieties to prevent unwanted side reactions. The α-amino group is commonly protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the α- and β-carboxyl groups are typically protected as acid-labile esters, such as tert-butyl (tBu) esters. The general synthetic sequence for incorporating a protected 2-Phenyl-L-aspartic acid residue is outlined below:

| Step | Description | Reagents/Conditions |

| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | Piperidine in a polar aprotic solvent (e.g., DMF). |

| 2. Activation | Activation of the α-carboxyl group of the incoming Fmoc-protected 2-Phenyl-L-aspartic acid. | A coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). |

| 3. Coupling | Formation of the peptide bond between the activated amino acid and the deprotected N-terminus of the resin-bound peptide. | The activated amino acid is added to the resin in a suitable solvent. |

| 4. Capping (Optional) | Acetylation of any unreacted amino groups to prevent the formation of deletion sequences. | Acetic anhydride. |

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA), to yield the final oligopeptide containing the 2-Phenyl-L-aspartic acid residue.

The presence of the phenyl group in 2-Phenyl-L-aspartic acid can be exploited in the design of peptidomimetics. This bulky substituent can act as a conformational constraint, forcing the peptide backbone to adopt specific secondary structures, such as β-turns or helical folds. Such structurally defined peptidomimetics are valuable tools for probing peptide-protein interactions and for developing therapeutic agents with enhanced receptor affinity and specificity. For instance, the synthesis of hetero-peptides using L-aspartic acid and its derivatives like benzyl-L-aspartic acid has been explored to modulate hydrophobic interactions. nih.gov

Formation of Schiff Bases and Related Conjugates

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). The primary amino group of 2-Phenyl-L-aspartic acid can readily participate in this reaction to form Schiff base conjugates. This reaction is generally reversible and catalyzed by either acid or base.

The formation of a Schiff base from 2-Phenyl-L-aspartic acid and an aldehyde (R-CHO) proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The general reaction is depicted below:

Reaction Scheme for Schiff Base Formation

The resulting Schiff base retains the core structure of 2-Phenyl-L-aspartic acid, with the imine functionality introducing new chemical and electronic properties. The nature of the 'R' group from the aldehyde can be varied to introduce a wide range of functionalities into the final conjugate, allowing for the synthesis of a diverse library of compounds.

Schiff bases derived from amino acids are of significant interest due to their prevalence in biological systems and their utility as versatile ligands in coordination chemistry. The imine nitrogen and the carboxylate oxygen atoms of a 2-Phenyl-L-aspartic acid-derived Schiff base can act as donor atoms, chelating to various metal ions to form stable metal complexes. The synthesis of such complexes typically involves the reaction of the pre-formed Schiff base with a metal salt in a suitable solvent.

| Reactant 1 | Reactant 2 | Product |

| 2-Phenyl-L-aspartic acid | Aldehyde/Ketone | Schiff Base |

| Schiff Base | Metal Salt | Metal-Schiff Base Complex |

The coordination of the Schiff base to a metal center can significantly alter its physical and chemical properties, including its color, solubility, and reactivity. These metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. The specific geometry and stability of the metal complex are influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.

Computational and Theoretical Studies on 2 Phenyl L Aspartic Acid Systems

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of 2-Phenyl-L-aspartic acid, which in turn governs its physical, chemical, and biological properties. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule over time, offering a dynamic perspective on its behavior.

As a substituted β-amino acid, the conformational preferences of 2-Phenyl-L-aspartic acid are of significant interest. Studies on similar amino acids, such as aspartic acid itself, have shown that the molecule can adopt various conformations depending on its environment. nih.govresearchgate.net The intrinsic conformational propensities of amino acids are influenced by factors such as steric hindrance, electrostatic interactions, and solvation. nih.gov For 2-Phenyl-L-aspartic acid, the bulky phenyl group attached to the α-carbon is expected to significantly influence the accessible conformations by creating steric constraints and potentially engaging in non-covalent interactions.

Molecular dynamics simulations of peptides containing non-coded amino acids have demonstrated that the introduction of such residues can significantly alter the conformational flexibility and hydrogen-bonding patterns of the peptide backbone. nih.gov In the context of 2-Phenyl-L-aspartic acid, MD simulations could be employed to map its conformational free energy landscape, identifying the most stable conformers and the energy barriers between them. epfl.ch

Intramolecular hydrogen bonds play a critical role in stabilizing specific conformations of molecules. In 2-Phenyl-L-aspartic acid, several potential intramolecular hydrogen bonds can be envisioned, involving the carboxyl groups and the amino group. For instance, a hydrogen bond could form between the amino group and one of the carboxyl groups, or between the two carboxyl groups themselves.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the electronic structure and properties of molecules like 2-Phenyl-L-aspartic acid. DFT methods can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.netresearchgate.netnih.gov

DFT studies on aspartic acid have been used to explore its various ionization states and to understand its interaction with other molecules and surfaces. researchgate.net For 2-Phenyl-L-aspartic acid, DFT calculations could be employed to:

Determine the optimized geometry of the molecule in the gas phase and in solution.

Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

Simulate its infrared and Raman spectra to aid in the interpretation of experimental data.

Investigate the effects of the phenyl substituent on the electronic properties of the aspartic acid backbone.

The table below summarizes key electronic properties that can be calculated for 2-Phenyl-L-aspartic acid using DFT.

| Property | Description |

| Total Energy | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com

For a series of 2-Phenyl-L-aspartic acid derivatives, a QSAR study would typically involve the following steps:

Data Set Preparation: A set of 2-Phenyl-L-aspartic acid analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity. researchgate.netjocpr.com

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A validated QSAR model for 2-Phenyl-L-aspartic acid derivatives could be used to prioritize the synthesis of new analogs with potentially improved activity and to gain insights into the structural features that are important for their biological function. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools for studying the interaction of a small molecule, such as 2-Phenyl-L-aspartic acid, with a biological target, typically a protein. nih.gov These methods can predict the preferred binding mode of a ligand in the active site of a receptor and estimate the strength of the interaction. mdpi.com

The general workflow for a molecular docking study of 2-Phenyl-L-aspartic acid would involve:

Preparation of the Ligand and Receptor: The 3D structures of 2-Phenyl-L-aspartic acid and the target protein are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the receptor. mdpi.com

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

When the experimental structure of the target protein is not available, a pharmacophore model can be developed or a homology model of the receptor can be built.

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a particular biological effect. dovepress.com For 2-Phenyl-L-aspartic acid and its analogs, a pharmacophore model could be developed based on the structures of known active compounds. researchgate.netnih.gov This model can then be used to screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.govmdpi.com

Receptor homology modeling is a technique used to build a 3D model of a protein based on the known structure of a homologous protein (a protein with a similar amino acid sequence). nih.govrjpbcs.com If the sequence of the target protein for 2-Phenyl-L-aspartic acid is known, but its structure has not been experimentally determined, a homology model can be generated. nih.govacs.org This model can then be used in molecular docking simulations to study the binding of 2-Phenyl-L-aspartic acid and to guide the design of new, more potent ligands. nih.gov

Biological Interactions and Mechanistic Investigations of 2 Phenyl L Aspartic Acid and Analogues

Enzyme Interaction and Inhibition Profiles

Interaction with Aromatic L-Amino Acid Decarboxylase (AADC)

Aromatic L-Amino Acid Decarboxylase (AADC) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme crucial for the synthesis of the neurotransmitters dopamine (B1211576) and serotonin. ucl.ac.ukmdpi.com Its primary function is the decarboxylation of L-3,4-dihydroxyphenylalanine (L-dopa) and 5-hydroxytryptophan (B29612) (5-HTP). ucl.ac.ukmdpi.com Research into AADC focuses on its regulation, the effects of its deficiency, and its interaction with its natural substrates and coenzyme PLP. ucl.ac.uknih.govsemanticscholar.org There is no available scientific literature detailing specific interactions or inhibition profiles of 2-Phenyl-L-aspartic acid with AADC.

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849), a key step in the phenylpropanoid pathway in plants and other organisms. wikipedia.orgrsc.org The enzyme is a target of inhibition studies, with known inhibitors including the transition-state analogue 2-aminoindan-2-phosphonic acid (AIP) and various phenol (B47542) compounds. nih.govnih.gov While these analogues of phenylalanine show inhibitory activity, there is no published data on the inhibition of PAL by 2-Phenyl-L-aspartic acid.

Table 1: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by Various Compounds

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value |

| Phenol | Rhodotorula | Mixed | 2.1 +/- 0.5 mM |

| o-Cresol | Rhodotorula | Mixed | 0.8 +/- 0.2 mM |

| m-Cresol | Rhodotorula | Mixed | 2.85 +/- 0.15 mM |

| 2-Aminoindan-2-phosphonic acid (AIP) | Parsley (PAL-1) | Competitive, Slow-Binding | 7 +/- 2 nM |

This table presents data for known PAL inhibitors to illustrate the types of compounds studied; it does not include 2-Phenyl-L-aspartic acid, for which no data was found. nih.govnih.gov

Modulation of D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, playing a significant role in the metabolism of the neuromodulator D-serine. portlandpress.comnih.govwikipedia.org The enzyme is most active with neutral D-amino acids and does not effectively process acidic D-amino acids. wikipedia.org Research on DAAO is often linked to its potential as a therapeutic target for schizophrenia due to its role in regulating N-methyl-D-aspartate (NMDA) receptor co-agonists. portlandpress.com No studies concerning the modulation of DAAO activity by 2-Phenyl-L-aspartic acid were identified.

Inhibition of Viral Proteinases (e.g., HIV-1 Proteinase)

HIV-1 protease is an aspartyl protease essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins. nih.govwikipedia.org It is a primary target for antiretroviral therapy, with numerous inhibitors designed to mimic the transition state of its substrates. nih.govcambridgemedchemconsulting.com These inhibitors are typically complex peptidomimetic or non-peptidic molecules. nih.govnih.gov A review of the literature did not find any evidence of 2-Phenyl-L-aspartic acid being investigated as an inhibitor of HIV-1 protease or other viral proteinases.

Roles as Enzymatic Substrates or in Cofactor Interactions

The potential for 2-Phenyl-L-aspartic acid to serve as a substrate for enzymes is not documented in the available literature. Enzymes like aspartate ammonia-lyase show specificity for L-aspartic acid and, in some cases, can act on L-phenylalanine, but this does not extend to phenyl-substituted aspartic acid derivatives. mdpi.com Similarly, no specific research on the interaction of 2-Phenyl-L-aspartic acid with enzymatic cofactors has been published.

Receptor Binding and Activation Studies

There is a lack of available research data on the receptor binding profile and activation or antagonism potential of 2-Phenyl-L-aspartic acid. Studies on related molecules, such as aspartame (B1666099) (a dipeptide of aspartic acid and phenylalanine methyl ester), show interaction with the sweet taste receptor (T1R2/T1R3), but these findings are highly specific to the dipeptide structure and cannot be extrapolated to 2-Phenyl-L-aspartic acid. nih.gov Similarly, research on opioid receptors has identified specific aspartic acid residues within the receptor itself as being critical for agonist binding, but this does not pertain to the binding of external aspartic acid derivatives as ligands. nih.gov

Interaction with Substance P Receptors

Substance P (SP) is a neuropeptide from the tachykinin family that acts as a neurotransmitter and neuromodulator. wikipedia.org Its primary endogenous receptor is the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including the modulation of stress and affective behaviors. wikipedia.orgnih.gov Consequently, NK1R antagonists are of significant interest for therapeutic development. nih.govjneurology.com

While direct studies on 2-Phenyl-L-aspartic acid are not prominent in the available literature, research into related structures provides insight into how L-aspartic acid derivatives can be engineered to interact with Substance P receptors. In an effort to discover novel SP antagonists, researchers have designed and synthesized branched tripeptides that incorporate an L-aspartic acid core. nih.gov This design was based on reconstructing the structure of a previously identified tripeptide SP antagonist, postulating that a specific dipeptide portion is essential for receptor recognition. nih.gov

The resulting L-aspartic acid-containing compounds were shown to potently inhibit the binding of radiolabeled Substance P ([³H]-SP) to guinea pig lung membranes, a tissue sample rich in NK1 receptors. nih.gov These analogues demonstrated inhibitory activity in the 10⁻⁸ M range, indicating a high affinity for the receptor. nih.gov This research demonstrates that the L-aspartic acid scaffold can be effectively utilized to create potent antagonists for the Substance P receptor system, suggesting a potential, though unexplored, avenue for the activity of 2-Phenyl-L-aspartic acid analogues. nih.gov

Agonist Activity at Glucagon-like Peptide-1 Receptor (GLP-1R)

The Glucagon-like peptide-1 receptor (GLP-1R) is a key target in the management of type 2 diabetes and obesity. yale.eduresearchgate.net Activation of this receptor by its endogenous ligand, GLP-1, or by synthetic agonists enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety. researchgate.net

A review of the available scientific literature did not yield specific studies detailing the agonist activity or binding characteristics of 2-Phenyl-L-aspartic acid at the Glucagon-like Peptide-1 Receptor. Research in this area is predominantly focused on peptide-based agonists (e.g., semaglutide) and distinct classes of non-peptide small molecules. youtube.com

Modulation of the Extracellular Calcium-Sensing Receptor (CaR)

The extracellular calcium-sensing receptor (CaR) is a Class C GPCR that plays a critical role in maintaining calcium homeostasis. nih.govacs.org Beyond its primary activation by extracellular calcium ions (Ca²⁺), the CaR is subject to allosteric modulation by a variety of molecules, including L-α-amino acids. nih.gov

Research has established that certain L-α-amino acids, particularly those with aromatic side chains such as L-phenylalanine, L-tyrosine, and L-tryptophan, act as positive allosteric modulators (PAMs) of the CaR. nih.gov These amino acids potentiate CaR signaling at physiologically relevant concentrations. nih.gov The mechanism involves binding to an allosteric site within the receptor's large amino-terminal domain, which is distinct from but in close proximity to the orthosteric Ca²⁺ binding site. nih.gov This binding enhances the receptor's sensitivity to Ca²⁺, effectively shifting the concentration-response curve to the left. nih.gov

While direct experimental data for 2-Phenyl-L-aspartic acid is not available, its structure as an aromatic amino acid analogue suggests it could potentially interact with the CaR in a similar manner to L-phenylalanine. Studies using site-directed mutagenesis have identified key amino acid residues in the CaR (such as T145 and S170) that are crucial for the modulatory effects of L-amino acids but not for Ca²⁺ sensing, confirming a distinct mechanism of action. nih.govnih.gov It has been reported that L-amino acids alone are generally insufficient to activate the receptor in the absence of an orthosteric agonist like Ca²⁺, highlighting their role as true allosteric potentiators. nih.govresearchgate.net

| Modulator | Receptor Target | Effect | Mechanism of Action |

|---|---|---|---|

| L-phenylalanine | Calcium-Sensing Receptor (CaR) | Potentiation of Ca²⁺-induced signaling | Positive Allosteric Modulator (PAM) |

| L-tyrosine | Calcium-Sensing Receptor (CaR) | Potentiation of Ca²⁺-induced signaling | Positive Allosteric Modulator (PAM) |

| L-tryptophan | Calcium-Sensing Receptor (CaR) | Potentiation of Ca²⁺-induced signaling | Positive Allosteric Modulator (PAM) |

| L-histidine | Calcium-Sensing Receptor (CaR) | Potentiation of Ca²⁺-induced signaling | Positive Allosteric Modulator (PAM) |

Ligand Interactions with Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a family of eight GPCR subtypes that modulate synaptic transmission and neuronal excitability throughout the central nervous system. nih.govmdpi.com They are activated by the neurotransmitter L-glutamate and are crucial targets for drug development. acs.org Given the structural similarity of L-aspartic acid to L-glutamate, aspartate analogues have been investigated as ligands for these receptors.

While specific studies detailing the interaction of 2-Phenyl-L-aspartic acid with mGluRs were not found, research on other aspartate derivatives confirms that this chemical scaffold can interact with these receptors. For instance, L-aspartate-beta-hydroxamate has been shown to exhibit mixed agonist and antagonist activity at an mGluR in neonatal rat cerebral cortical slices. nih.gov In this model, it acted as a partial agonist with an EC₅₀ of 760 µM while only weakly antagonizing the effects of the known agonist (1S,3R)-ACPD. nih.gov Another analogue, 2-amino-3-phosphonopropionic acid (AP3), has been reported to antagonize glutamate-stimulated activity in brain slices. researchgate.net

These findings indicate that modifications to the L-aspartic acid backbone can produce compounds with varying pharmacological profiles at mGluRs, ranging from agonist to antagonist activity. The introduction of a phenyl group at the 2-position represents a significant structural modification, and its effect on mGluR binding and activation remains to be experimentally determined.

| Aspartate Analogue | Receptor Target | Observed Activity | EC₅₀ / Efficacy |

|---|---|---|---|

| L-aspartate-beta-hydroxamate | mGluR | Mixed Agonist/Antagonist | Agonist EC₅₀ = 760 µM; ~70% efficacy of (1S,3R)-ACPD |

| 2-amino-3-phosphonopropionic acid (AP3) | mGluR | Antagonist | Weak or ineffective at cloned mGluR1α and mGluR5 |

Dopamine Receptor (D1/D2) Binding Characterization

Dopamine receptors are a class of GPCRs that are prominent in the central nervous system. nih.gov They are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). nih.gov These receptors are the targets of a wide range of therapeutic agents, particularly antipsychotics and drugs for Parkinson's disease. nih.gov

There is no scientific literature available that characterizes the binding affinity or functional activity of 2-Phenyl-L-aspartic acid at either D1 or D2 dopamine receptors. The pharmacology of these receptors is typically associated with catecholamines and structurally distinct synthetic ligands. nih.gov

Binding to Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a GPCR that responds to endogenous trace amines, such as β-phenylethylamine and p-tyramine, which are metabolites of aromatic amino acids. nih.govmdpi.com TAAR1 activation modulates monoaminergic systems, making it a target for neuropsychiatric disorders. mdpi.comdrugbank.com

The endogenous ligands for TAAR1 are formed through the decarboxylation of aromatic amino acids. nih.gov Although 2-Phenyl-L-aspartic acid is an aromatic amino acid derivative, it is not a trace amine itself. A search of the scientific literature did not identify any studies that have investigated the binding or functional activity of 2-Phenyl-L-aspartic acid at TAAR1.

Cellular and Subcellular Effects in Research Models (In Vitro and In Vivo)

Direct experimental studies investigating the specific cellular or subcellular effects of 2-Phenyl-L-aspartic acid in either in vitro (cell-based) or in vivo (animal model) research settings are not available in the current scientific literature.

However, research on structurally related compounds can provide context for the types of biological activities such molecules may possess. For example, a related compound, N-Phenylacetyl-L-aspartic acid (PALA), has been studied for its potential in cancer chemotherapy. lookchem.com PALA functions as an inhibitor of the enzyme aspartate carbamoyltransferase, which is critical for pyrimidine (B1678525) biosynthesis. By disrupting this pathway, it can inhibit the proliferation of cancer cells which require pyrimidine for DNA replication. lookchem.com It is important to note that N-Phenylacetyl-L-aspartic acid is structurally distinct from 2-Phenyl-L-aspartic acid, featuring a phenylacetyl group on the nitrogen atom rather than a phenyl group on the carbon backbone.

Another related compound, 2-phenylpropionic acid (2-PPA), has been studied in vivo in rats to determine its metabolic activation pathways, which can lead to the formation of reactive metabolites that bind covalently to liver proteins. nih.gov These studies are crucial for understanding the potential toxicology and metabolic fate of small molecule drugs.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Identification of Crucial Structural Determinants for Biological Activity

The molecular architecture of 2-Phenyl-L-aspartic acid contains several key features that are critical for its biological activity. The primary structural determinants include the α-amino acid moiety, the two carboxylic acid groups, and the phenyl ring. The spatial arrangement and the electronic properties of these groups are fundamental for effective interaction with biological targets.

The phenyl group is another crucial determinant of biological activity. Its size, hydrophobicity, and potential for π-π stacking interactions play a significant role in ligand-receptor binding. The position of the phenyl substituent on the aspartic acid scaffold is also a critical factor. Furthermore, the nature and position of any substituents on the phenyl ring can dramatically alter the compound's pharmacological profile. For instance, in a series of phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines, the position of the phenyl group was found to be a key factor for their central nervous system effects. nih.gov

Stereochemical Specificity and its Influence on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of 2-Phenyl-L-aspartic acid. The molecule possesses a chiral center at the α-carbon of the aspartic acid moiety, leading to the existence of two enantiomers: 2-Phenyl-L-aspartic acid and 2-Phenyl-D-aspartic acid. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning that one enantiomer is typically more active than the other. nih.gov

The "L" configuration of naturally occurring amino acids is a fundamental aspect of biochemistry, as all proteins in living organisms are composed of L-amino acids. libretexts.org This inherent preference for the L-enantiomer in biological systems strongly suggests that 2-Phenyl-L-aspartic acid will have significantly different molecular interactions and biological activities compared to its D-counterpart. The specific three-dimensional arrangement of the functional groups in the L-enantiomer allows for a precise fit into the binding site of its target receptor or enzyme, maximizing the favorable interactions required for a biological response. nih.gov

The differential activity between enantiomers arises from the fact that the binding sites of biological macromolecules are themselves chiral and three-dimensional. The active enantiomer can align its functional groups (e.g., amino, carboxyl, and phenyl groups) with the corresponding interaction points within the binding site, such as hydrogen bond donors/acceptors, charged residues, and hydrophobic pockets. The inactive enantiomer, being a non-superimposable mirror image, cannot achieve the same optimal alignment, leading to weaker or no interaction. nih.gov This principle of stereochemical specificity is a cornerstone of pharmacology and drug design. The interaction of chiral drugs with biological systems can differ significantly between stereoisomers in both their pharmacokinetic and pharmacodynamic profiles. mdpi.com

Effects of Substituent Modifications on Pharmacological Profiles and Specificity

Modifications to the substituents on the phenyl ring of 2-Phenyl-L-aspartic acid derivatives can have a profound impact on their pharmacological profiles and receptor specificity. By systematically altering the nature, size, and position of these substituents, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy at various biological targets.

Studies on related phenyl-substituted compounds have demonstrated the significant effects of such modifications. For example, in a series of 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines, several compounds exhibited potent antidepressant activity. nih.gov The introduction of a methoxycarbonylamino group at the 2-position of the tetrahydropyrimidine (B8763341) ring, coupled with the 5-phenyl substituent, resulted in a compound that was considerably more potent than standard tricyclic antidepressants in in vivo screens. nih.gov Conversely, the parent 2-amino compound showed high potency in inhibiting norepinephrine (B1679862) and dopamine (B1211576) uptake in vitro. nih.gov This highlights how even small modifications can drastically alter the pharmacological profile.

The position of the substituent on the phenyl ring is also a critical determinant of activity. Research on phenyl-spaced 2-amino-phosphonoalkanoic acids as NMDA antagonists revealed that binding activity was critically dependent on the position of substitution (ortho, meta, or para) of the phosphonoalkyl group on the phenyl ring. nih.gov

The following interactive table summarizes the effects of various substituent modifications on the pharmacological profiles of compounds structurally related to 2-Phenyl-L-aspartic acid.

| Parent Compound Class | Substituent Modification | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| 5-Phenyl-2-amino-1,4,5,6-tetrahydropyrimidines | Introduction of a 2-[(methoxycarbonyl)amino] group | Potent antidepressant activity in vivo | nih.gov |

| 5-Phenyl-2-amino-1,4,5,6-tetrahydropyrimidines | Unsubstituted 2-amino group | Potent in vitro inhibitor of norepinephrine and dopamine uptake | nih.gov |

| (Phosphonoalkyl)phenylglycine and -phenylalanine derivatives | Varying the position (ortho, meta, para) of the phosphonoalkyl group | Critical for NMDA receptor binding affinity | nih.gov |

| Phenylalanine derivatives | Addition of a hydroxamic acid moiety | Potent quorum sensing inhibitors | nih.gov |

These examples underscore the power of substituent modification as a tool in medicinal chemistry to modulate the biological activity and specificity of lead compounds.

Conformational Requirements for Receptor Recognition and Ligand Binding

The three-dimensional conformation of 2-Phenyl-L-aspartic acid is a critical factor for its recognition by and binding to biological receptors. The molecule is flexible and can adopt various conformations due to the rotation around its single bonds. However, it is believed that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is responsible for productive binding to a receptor.

For receptor recognition to occur, the ligand must adopt a shape that is complementary to the topography of the receptor's binding site. This "lock-and-key" model, while simplified, captures the essence of the steric requirements for ligand binding. The binding process itself can be dynamic, with both the ligand and the receptor potentially undergoing conformational changes to achieve an optimal fit, a concept known as "induced fit."

Studies on competitive NMDA receptor antagonists that are structurally related to 2-Phenyl-L-aspartic acid suggest that the receptor prefers a "folded" rather than an "extended" conformation of the ligand. nih.gov This implies that the spatial proximity of the key functional groups, such as the amino acid and the acidic moieties, is crucial for high-affinity binding.

The binding of a ligand to its receptor often stabilizes a particular conformation of the receptor, which in turn triggers a downstream biological response. For instance, in the case of the human sweet taste receptor, the binding of the dipeptide aspartame (B1666099), which is composed of L-aspartic acid and L-phenylalanine, is thought to stabilize a closed conformation of the receptor's Venus flytrap module (VFTM). nih.gov In this docked complex, the amine groups of the sweetener point towards negatively charged residues of the receptor, while the phenyl group resides in a hydrophobic pocket. nih.gov This illustrates the intricate interplay of electrostatic and hydrophobic interactions that govern ligand binding and the importance of the ligand's conformation in facilitating these interactions.

The conformational states of receptor ligand-binding domains (LBDs) can be complex. Studies on the NMDA receptor LBD have shown that it can explore at least three different conformational states. nih.gov The binding of a full agonist was found to be associated with faster dynamic motions between these states, suggesting that the conformational dynamics of both the ligand and the receptor are integral to the process of receptor activation. nih.gov

Advanced Analytical Methodologies for 2 Phenyl L Aspartic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For a polar and non-volatile compound like 2-Phenyl-L-aspartic acid, liquid chromatography is the predominant approach, although gas chromatography can be used with appropriate sample modification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids, offering high resolution and sensitivity. thermofisher.com The choice of stationary phase is critical and is dictated by the physicochemical properties of the analyte and the sample matrix.

Reversed-Phase (RP) HPLC: This is a widely used HPLC mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Due to the polar nature of amino acids, their retention on traditional RP columns can be poor. helixchrom.com To overcome this, derivatization is often employed to increase the hydrophobicity of the analyte. Alternatively, ion-pairing agents can be added to the mobile phase to enhance retention. For instance, a method for analyzing L-aspartic acid impurities uses perfluoropentanoic acid and trifluoroacetic acid as ion-pairing agents in an aqueous mobile phase. thermofisher.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. ucl.ac.uk Since amino acids are amphoteric, possessing both acidic and basic functional groups, their charge is pH-dependent. diaion.com In IEC, a column with a charged stationary phase is used. At a specific pH, 2-Phenyl-L-aspartic acid will have a net charge that determines its interaction with the stationary phase. Elution is typically achieved by changing the pH or the ionic strength of the mobile phase. ucl.ac.uk IEC is a robust method for amino acid analysis and has been a standard for decades. 193.16.218researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography for the separation of highly polar compounds. mdpi.comlcms.cz The stationary phase is polar (e.g., bare silica (B1680970) or with bonded polar functional groups), and the mobile phase is a mixture of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. mdpi.comthermofisher.com This technique allows for the analysis of underivatized amino acids, simplifying sample preparation. thermofisher.comjocpr.com The elution order in HILIC is generally based on the polarity of the analytes. mdpi.com

| Technique | Stationary Phase Principle | Mobile Phase Example for Amino Acid Analysis | Key Advantage for 2-Phenyl-L-Aspartic Acid |

| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Water/Acetonitrile/Methanol with additives like TFA or ion-pairing agents. nih.gov | High efficiency and compatibility with mass spectrometry, especially after derivatization. |

| Ion-Exchange (IEC) | Charged (cation or anion exchanger) | Aqueous buffers with a pH or salt gradient. ucl.ac.uk | Excellent for separating charged molecules like amino acids based on their pI. 193.16.218 |

| HILIC | Polar (e.g., silica, amide) | High percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. mdpi.com | Ideal for retaining and separating highly polar, underivatized amino acids. thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Amino acids, including 2-Phenyl-L-aspartic acid, are inherently non-volatile due to their zwitterionic nature. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. sigmaaldrich.com This process involves converting the polar functional groups (carboxyl and amino groups) into less polar, more volatile derivatives. sigmaaldrich.com

A common derivatization approach is silylation, where active hydrogens are replaced by a silyl (B83357) group. For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyl dimethylsilyl (TBDMS) derivatives of amino acids, which are amenable to GC-MS analysis. sigmaaldrich.com The resulting mass spectra of these derivatives provide characteristic fragmentation patterns that aid in the identification and quantification of the amino acid in complex biological samples as part of metabolomic studies. sigmaaldrich.commdpi.com The Human Metabolome Database, for instance, contains GC-MS data for the 2TMS derivative of L-aspartic acid, showing a retention index of 1422.05 on a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.canist.gov

Derivatization Strategies for Enhanced Detection (Pre- and Post-column Approaches)

Derivatization is a chemical modification process used to enhance the detectability of analytes or to improve their chromatographic properties. actascientific.comactascientific.com For amino acids that lack a strong chromophore, derivatization is crucial for sensitive detection by UV-Vis or fluorescence detectors. oup.com This can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. actascientific.comactascientific.com This method offers the advantage of separating the derivatized products from excess reagent and by-products. oup.com Commonly used pre-column derivatization reagents for amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. oup.commdpi.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino acids to produce fluorescent derivatives. mdpi.comjascoinc.com The dual use of OPA and FMOC allows for the comprehensive analysis of all amino acids. mdpi.comjascoinc.com

Dansyl Chloride: Forms fluorescent derivatives with amino acids. actascientific.comactascientific.com

Phenylisothiocyanate (PITC): Creates phenylthiocarbamyl derivatives that are UV-active. actascientific.comactascientific.com

Post-column Derivatization: Here, the derivatization reaction occurs after the separation of the analytes on the column and before they reach the detector. actascientific.comactascientific.com This technique avoids the formation of multiple derivative products from a single analyte and is generally easier to automate. youtube.com A significant advantage is that any chromatographic artifacts from the derivatizing reagent are minimized. actascientific.com The most common post-column reagent for amino acid analysis is:

Ninhydrin: Reacts with amino acids to produce a deep purple product (Ruhemann's purple) that can be detected by visible light absorption. actascientific.comactascientific.com

| Approach | Reagent Example | Detection Method | Key Characteristics |

| Pre-column | OPA, FMOC, Dansyl Chloride, PITC actascientific.comactascientific.com | Fluorescence, UV-Vis actascientific.com | Derivatization occurs before HPLC separation; can form stable derivatives. oup.com |

| Post-column | Ninhydrin actascientific.comactascientific.com | UV-Vis actascientific.com | Derivatization occurs after HPLC separation; simpler automation and fewer interfering peaks. actascientific.com |

Advanced Spectroscopic Characterization Methods (e.g., UV-Vis, Mass Spectrometry, Nuclear Magnetic Resonance (NMR), X-ray Spectroscopy)

Spectroscopic methods provide detailed information about the structure and properties of molecules.

UV-Vis Spectroscopy: The ultraviolet-visible absorption of amino acids is primarily due to their aromatic side chains. iosrjournals.org Phenylalanine, tyrosine, and tryptophan are the main chromophoric constituents in proteins. acs.org 2-Phenyl-L-aspartic acid, containing a phenyl group, is expected to exhibit UV absorption characteristic of the benzene (B151609) chromophore. Aromatic amino acids typically show absorption bands in the near-UV region (around 260-280 nm). iosrjournals.orgnih.gov UV-Vis spectroscopy can be used for quantification following chromatographic separation.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and structure of a compound. nih.gov For 2-Phenyl-L-aspartic acid, MS can confirm its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and generate a characteristic fragmentation pattern, which is useful for structural elucidation and confirmation. tandfonline.comresearchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the determination of the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR would provide critical information for 2-Phenyl-L-aspartic acid. The ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the alpha- and beta-carbons, and the amino group. The coupling patterns and chemical shifts of these protons would confirm the connectivity of the atoms within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to establish correlations between protons and carbons, further solidifying the structural assignment.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Detection

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). nih.govmdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. nih.gov

MIPs have been successfully created for the selective recognition of amino acids and their derivatives. mdpi.com For instance, MIPs have been synthesized for the selective recognition of L-aspartic acid in aqueous solutions. semanticscholar.orgresearchgate.net These polymers demonstrate the ability to selectively bind L-aspartic acid over its D-enantiomer and other structurally similar molecules. semanticscholar.org Given the structural similarity, this technology is directly applicable to the development of MIPs for the selective extraction and detection of 2-Phenyl-L-aspartic acid from complex samples. researchgate.net These MIPs can be used as selective sorbents in solid-phase extraction (MIP-SPE) or as the stationary phase in chromatography to achieve highly selective separations. nih.gov

Future Directions and Emerging Research Avenues

Rational Design of Novel Analogues with Enhanced Bioactivity and Selectivity

Future research could focus on the rational design and synthesis of novel analogues of 2-Phenyl-L-aspartic acid to enhance biological activity and target selectivity. Building on principles from medicinal chemistry, structural modifications could be systematically introduced to the core scaffold. Key areas for modification include the phenyl ring, the carboxylic acid groups, and the alpha-amino group.

Potential Modifications and Research Goals:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to the phenyl ring could modulate the compound's lipophilicity, electronic properties, and steric profile. These changes can influence binding affinity and selectivity for specific biological targets.

Carboxylic Acid Bioisosteres: Replacing one or both carboxylic acid groups with bioisosteric equivalents, such as tetrazoles or phosphonates, could improve metabolic stability and cell permeability.

N-Alkylation and Acylation: Modification of the amino group could lead to derivatives with altered pharmacokinetic properties and potentially new biological activities.

The design of these analogues would be guided by structure-activity relationship (SAR) studies. Initial screening of a diverse library of such compounds against various biological targets would be essential to identify promising lead candidates for further optimization.

Exploration of Untapped Biological Targets and Signaling Pathways

A critical future direction is the comprehensive screening of 2-Phenyl-L-aspartic acid and its rationally designed analogues to identify novel biological targets and signaling pathways. Given its structural similarity to the excitatory amino acid L-aspartic acid, initial investigations could focus on targets within the central nervous system. wikipedia.org However, unbiased screening approaches are necessary to uncover unexpected activities.

Prospective Research Strategies:

High-Throughput Screening (HTS): Utilizing HTS assays against large panels of receptors, enzymes, and ion channels could rapidly identify potential biological targets.

Phenotypic Screening: Assessing the effects of the compound in cell-based models of various diseases can reveal its functional impact and help to subsequently identify the molecular targets responsible for these effects.

Chemoproteomics: This approach can be used to identify direct protein targets of 2-Phenyl-L-aspartic acid within a complex biological sample, providing direct evidence of molecular interactions.

Once a target is identified, further studies would be required to elucidate the specific signaling pathways modulated by the compound. This could involve investigating downstream effects on gene expression, protein phosphorylation, and metabolite levels.

Integration of Multiscale Computational Modeling with Experimental Validation

To accelerate the discovery and optimization process, future research should tightly integrate computational modeling with experimental validation. Molecular modeling techniques can provide valuable insights into the interactions between 2-Phenyl-L-aspartic acid analogues and their biological targets, guiding the design of more potent and selective compounds. mdpi.com

Computational and Experimental Workflow:

| Computational Method | Application in Research | Experimental Validation |

| Molecular Docking | Predict the binding poses and affinities of analogues within the active site of a target protein. | X-ray crystallography or cryo-electron microscopy to determine the actual binding mode. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess its stability and explore conformational changes. | Biophysical techniques (e.g., surface plasmon resonance) to measure binding kinetics and affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate the chemical structures of analogues with their biological activities to predict the potency of new designs. | Synthesis and biological testing of new analogues to confirm the predictive power of the QSAR model. |

This iterative cycle of computational design, chemical synthesis, and biological testing would create a powerful feedback loop, enabling the rapid refinement of lead compounds with desired properties.

Development of 2-Phenyl-L-Aspartic Acid as a Tool in Chemical Biology and Drug Discovery Research

Derivatives of 2-Phenyl-L-aspartic acid could be developed into valuable tools for chemical biology research and early-stage drug discovery. By functionalizing the molecule, it can be converted into chemical probes to study biological systems.

Potential Applications as a Chemical Tool:

Fluorescent Probes: Attaching a fluorescent reporter group to the 2-Phenyl-L-aspartic acid scaffold could enable the visualization and tracking of its target proteins within living cells, providing insights into their localization and dynamics.

Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, facilitating their unambiguous identification.

Such tools would be invaluable for target validation and for elucidating the mechanism of action of this class of compounds, thereby supporting their development as potential therapeutic agents.

Applications in Agricultural Biotechnology and Plant Sciences

The role of amino acids in plant growth and stress tolerance is well-documented. ijettjournal.orgmdpi.com Future research should explore the potential of 2-Phenyl-L-aspartic acid and its derivatives in agricultural applications. Exogenous application of amino acids can enhance nutrient uptake, improve photosynthetic efficiency, and bolster plant defenses against environmental stressors like salinity and drought. mdpi.comnih.gov

Potential Research Areas in Agriculture:

Plant Growth Promotion: Studies could assess the effect of foliar application or soil amendment with 2-Phenyl-L-aspartic acid on the growth, biomass, and yield of various crop plants. nih.gov

Stress Tolerance Enhancement: Investigating whether this compound can mitigate the negative effects of abiotic stresses (e.g., heat, drought, heavy metal contamination) by modulating physiological and biochemical responses in plants.

Nutrient Chelation and Uptake: The carboxylic acid moieties suggest a potential for chelating essential micronutrients in the soil, which could improve their availability and uptake by plant roots.

Research in this area could lead to the development of novel, biodegradable biostimulants that improve crop productivity and sustainability in challenging agricultural environments.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-L-aspartic acid, and how do reaction conditions impact enantiomeric purity?

- Methodological Answer : Common methods include solid-phase peptide synthesis (SPPS) using Fmoc-protected aspartic acid derivatives and enzymatic coupling with phenyl-group donors. To ensure enantiomeric purity, employ chiral chromatography (e.g., HPLC with a Chirobiotic T column) for post-synthesis purification. Reaction pH (6.5–7.5) and temperature (25–37°C) are critical to minimize racemization. Validate purity via polarimetry and compare retention times against known standards .

Q. Which analytical techniques are most reliable for confirming the structural integrity of 2-Phenyl-L-aspartic acid?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the phenyl substitution at the β-carbon and assess stereochemistry. FTIR verifies carboxylic acid (-COOH) and amide (-CONH-) functional groups. For crystallographic confirmation, X-ray diffraction resolves spatial arrangements, while mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance). Cross-reference spectral libraries (e.g., HMDB, PubChem) for consistency .

Q. How is 2-Phenyl-L-aspartic acid applied in enzyme-substrate interaction studies?

- Methodological Answer : As a competitive inhibitor or substrate analog, it is used in kinetic assays (e.g., Michaelis-Menten kinetics) for aspartate-specific enzymes like aspartate aminotransferase. Monitor activity via UV-Vis spectroscopy at 340 nm (NADH depletion) or fluorometric assays. Include negative controls (e.g., L-aspartic acid) to isolate phenyl group effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency of 2-Phenyl-L-aspartic acid across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ionic strength, cofactor availability). Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity independently. Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across enzyme isoforms. Replicate experiments under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and report activity as ΔIC₅₀ ± SEM .

Q. What computational strategies are effective for modeling interactions between 2-Phenyl-L-aspartic acid and target enzymes?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with density functional theory (DFT) to map electrostatic and steric interactions. Parameterize the ligand using the CHARMM36 force field. Validate models against crystallographic data (PDB entries) and calculate binding free energy via the MM-PBSA method. Use PyMOL for visualization of hydrogen-bonding networks .

Q. What challenges arise in maintaining stereochemical fidelity during large-scale synthesis of 2-Phenyl-L-aspartic acid, and how can they be mitigated?

- Methodological Answer : Racemization risks increase at scale due to prolonged heating. Optimize using asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enhance enantioselectivity. Implement in-line monitoring with circular dichroism (CD) spectroscopy. Post-synthesis, use chiral stationary phases (CSPs) in preparative HPLC. Report enantiomeric excess (ee) via chiral GC-MS with a β-cyclodextrin column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.